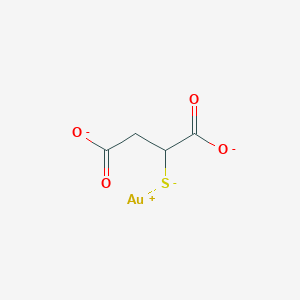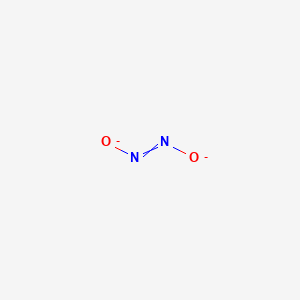
Clesidren
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clesidren typically involves the following steps:
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a suitable precursor containing oxygen and carbon atoms.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 are introduced through hydroxylation reactions, often using oxidizing agents.
Methylation: The methyl groups at positions 1, 3, and 3 are introduced through methylation reactions using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Epomediol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in liver therapy.
Medicine: Investigated for its therapeutic potential in treating liver diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The exact mechanism of action of Epomediol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in liver function and metabolism . Further research is needed to elucidate the detailed mechanisms by which this compound operates.
Comparaison Avec Des Composés Similaires
Epomediol belongs to the class of oxanes, which includes other compounds with similar structures. Some similar compounds include:
Tetrahydropyran: A simpler oxane with no additional functional groups.
1,4-Dioxane: An oxane with two oxygen atoms in the ring.
Cyclohexanol: A cyclic alcohol with a similar ring structure but different functional groups.
Epomediol is unique due to its specific arrangement of hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
1310101-21-3 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(6S,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m0/s1 |
Clé InChI |
JSNQSLSBBZFGBM-VHSUDJNHSA-N |
SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
SMILES isomérique |
CC1(C2C[C@@H](C(O1)([C@H](C2)O)C)O)C |
SMILES canonique |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
melting_point |
164 - 165 °C |
| 1310101-21-3 | |
Description physique |
Solid |
Synonymes |
1,8-epoxy-1-methyl-4-isopropylcyclohexane-2,6-diol Clesidren epomediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)
![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)
![8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B1226462.png)
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)
![6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone](/img/structure/B1226467.png)





![dimethyl [5-(benzylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B1226480.png)


